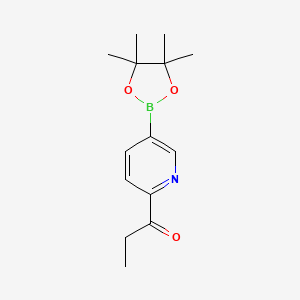6-(Propionyl)pyridine-3-boronic acid pinacol ester
CAS No.: 2096339-22-7
Cat. No.: VC6986480
Molecular Formula: C14H20BNO3
Molecular Weight: 261.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096339-22-7 |
|---|---|
| Molecular Formula | C14H20BNO3 |
| Molecular Weight | 261.13 |
| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one |
| Standard InChI | InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |
| Standard InChI Key | ACESLJCSCAXFCL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name of the compound is 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one, reflecting its pyridine backbone substituted at positions 2 and 5. The propionyl group () at position 2 introduces electron-withdrawing effects, while the pinacol boronic ester at position 5 provides steric protection and oxidative stability to the boronic acid moiety .
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 2096339-22-7 |
| Molecular Formula | |
| Molecular Weight | 261.13 g/mol |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C(=O)CC)N=C2 |
| InChI Key | Not publicly available |
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a hallmark of boronic acid derivatives designed for controlled reactivity in cross-coupling reactions .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via Miyaura borylation, a palladium-catalyzed reaction between a halogenated pyridine precursor and bis(pinacolato)diboron (). For 6-(propionyl)pyridine-3-boronic acid pinacol ester, the likely starting material is 2-propionyl-5-bromopyridine.
Representative Reaction:
Reaction conditions typically involve a palladium catalyst (e.g., ), a base (e.g., potassium acetate), and an inert atmosphere . The pinacol ester forms in situ, eliminating the need for post-synthesis protection of the boronic acid group.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in Suzuki-Miyaura couplings, where it acts as a boron-containing partner. The reaction generalizes as:
Here, represents the boronic ester, and is an aryl halide (X = Br, I). The propionyl group directs electrophilic substitution to the meta position relative to the boronic ester, enabling regioselective biaryl synthesis .
Pharmaceutical Intermediates
This compound has been employed in synthesizing kinase inhibitors and antiviral agents. For example, its pyridine-boronic ester motif is integral to protease inhibitors targeting hepatitis C virus (HCV) NS3/4A .
Material Science
In organic electronics, the compound serves as a precursor for conjugated polymers used in organic light-emitting diodes (OLEDs). The boronic ester’s stability under anhydrous conditions facilitates controlled polymerization .
Physical and Chemical Properties
Thermal Stability
While specific data for this compound is limited, analogous pinacol boronic esters exhibit melting points between 118°C and 121°C . Thermal gravimetric analysis (TGA) of similar derivatives shows decomposition onset near 200°C, suggesting comparable stability.
Solubility
The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but insoluble in water. This solubility profile aligns with its application in homogeneous catalytic systems.
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | >50 |
| THF | >40 |
| Water | <0.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume